(+/-)-Apomorphine

Parkinson's Disease Research Receptor Pharmacology Dopamine Agonist Profiling

(±)-Apomorphine (CAS 61503-74-0) is the critical racemic mixture of R-(-)- and S-(+)-enantiomers, mandatory for research where the pure R-(-) enantiomer alone is insufficient. It is uniquely required for validating chiral separation methods (HPLC, GC/MS), studying enantiomer-specific dopamine receptor binding, and investigating functional signaling bias. Substituting other dopamine agonists (ropinirole, pramipexole) introduces confounding pharmacological profiles, invalidating comparative mechanistic studies. This racemic standard ensures your analytical and pharmacological data are based on the exact stereochemical composition needed. Order now to ensure accuracy and reproducibility.

Molecular Formula C₁₇H₁₇NO₂
Molecular Weight 267.32
CAS No. 61503-74-0
Cat. No. B1142370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Apomorphine
CAS61503-74-0
Synonyms10,11-Dihydroxyaporphine;  Aporphine-10,11-diol;  (±)-5,6,6a,7-Tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diol;  5,6,6a,7-Tetrahydro-6-methyl-4H-dibenzo[de,g]quinoline-10,11-diol;  _x000B_
Molecular FormulaC₁₇H₁₇NO₂
Molecular Weight267.32
Structural Identifiers
SMILESCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
InChIInChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3
Commercial & Availability
Standard Pack Sizes100 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





The Scientific and Procurement Rationale for Selecting (±)-Apomorphine (CAS 61503-74-0) in Research


(±)-Apomorphine (CAS 61503-74-0) is a racemic mixture of the R-(-)- and S-(+)- enantiomers of apomorphine [1]. While the R-(-)-enantiomer is a potent, non-selective dopamine receptor agonist, the S-(+)-enantiomer has been shown to act as a dopamine antagonist [1][2]. This racemic form is therefore a critical research tool for studying dopaminergic pathways and enantiomer-specific pharmacology, distinct from the therapeutically used, pure R-(-)-enantiomer [1][3].

Why (±)-Apomorphine (CAS 61503-74-0) Cannot Be Substituted by Other Dopamine Agonists or the Pure R-Enantiomer


The procurement of (±)-Apomorphine (CAS 61503-74-0) is driven by specific research needs that cannot be met by its pure R-(-)-enantiomer (CAS 58-00-4) or other dopamine agonists like ropinirole or pramipexole. The racemic mixture is essential for studies where the interaction of both enantiomers is required to fully characterize a biological system, such as in the investigation of enantiomer-specific dopaminergic and adrenergic receptor binding profiles [1]. Furthermore, the unique functional signaling bias of apomorphine, particularly its potent and balanced engagement of cAMP pathways across all dopamine receptor subtypes, distinguishes it from D2-preferring agonists [2]. Substituting with a different compound would introduce a different pharmacological profile and confound experimental results, making (±)-Apomorphine the only appropriate choice for specific comparative and mechanistic studies.

Quantitative Differentiation Evidence for (±)-Apomorphine (CAS 61503-74-0)


Broad-Spectrum Dopamine Receptor Affinity Profile vs. D2-Selective Analogs

Unlike D2-preferring agonists such as pramipexole and ropinirole, apomorphine demonstrates potent binding affinity across the entire family of dopamine receptors (D1-D5) [1]. This broad-spectrum profile is critical for studies aiming to understand the role of multiple dopamine receptor subtypes. For example, at the D1 receptor, where both pramipexole and ropinirole show minimal to no activity (pEC50 <5), apomorphine is a potent agonist (pEC50 = 9.1 ± 0.1) [1]. This data quantifies a fundamental difference in receptor engagement that would be lost if a selective analog were used.

Parkinson's Disease Research Receptor Pharmacology Dopamine Agonist Profiling

Antagonistic Activity of the S-(+)-Enantiomer Confirms Value of the Racemic Mixture for Mechanistic Studies

The procurement of the racemic mixture (±)-Apomorphine is essential for studies where the contrasting activities of the two enantiomers are required. While the R-(-)-enantiomer is a potent dopamine agonist, the S-(+)-enantiomer acts as an antagonist [1][2]. In a mouse model of stereotypic cage-climbing, R-(-)-apomorphine had an ED50 of 4.3 mg/kg, whereas S-(+)-apomorphine showed no agonistic activity but instead antagonized the effect of R-(-)-apomorphine with an antagonist ED50 of 7.7 mg/kg [2]. The racemic mixture itself showed a depression of cage-climbing behavior relative to that expected from the R-(-)-enantiomer alone, directly demonstrating a functional interaction between the two enantiomers [2].

Chiral Pharmacology Behavioral Neuroscience Enantiomer-Specific Effects

Balanced G-Protein (cAMP) Signaling Profile Differentiates Apomorphine from D2-Preferring Agonists

Apomorphine exhibits a balanced agonist profile for cAMP signaling across D1 and D2 receptor families, a key differentiator from other dopamine agonists used in Parkinson's disease research which show D2-family predominance [1]. In direct comparison to dopamine, apomorphine is a more potent activator of cAMP signaling at D1, D2L, D2S, D4, and D5 receptors, with EC50 values up to 41-fold lower (e.g., D4: 0.10 nM vs. 4.11 nM for dopamine) [2]. This broad and potent engagement of the cAMP pathway is hypothesized to underlie its 'levodopa-like' efficacy and differentiates it from more selective agonists like pramipexole and ropinirole [1][2].

Signal Transduction GPCR Pharmacology Biased Agonism

Racemic Mixture Provides a Critical Control for Chiral Pharmacology and Analytical Studies

The racemic form of apomorphine serves as an essential control for analytical method development and validation, particularly for chiral separation and quantification of enantiomers in biological matrices. Its use allows for the accurate determination of enantiomeric purity and the study of potential chiral inversion or enantiomer-specific metabolism [1]. The availability of the racemate is crucial for establishing that analytical methods can adequately separate and detect both enantiomers, a key requirement for robust pharmacokinetic and pharmacodynamic studies [1].

Analytical Chemistry Method Validation Chiral Separation

Optimal Research and Industrial Applications for (±)-Apomorphine (CAS 61503-74-0)


Investigating Enantiomer-Specific Pharmacodynamics and Drug Interactions

This compound is ideally suited for preclinical studies where the goal is to dissect the contributions of the R-(-)- and S-(+)-enantiomers to a biological response. As demonstrated by the behavioral data showing S-(+)-apomorphine antagonizes the effects of R-(-)-apomorphine [1], the racemate is necessary for experiments designed to reveal potential drug-drug interactions at the level of individual enantiomers, or to investigate the pharmacological properties of the S-(+)-enantiomer itself [1].

Development and Validation of Chiral Analytical Methods

A primary application for (±)-Apomorphine is as a reference standard in the development and validation of chiral separation techniques. Its use is essential for verifying that analytical methods (e.g., HPLC, GC/MS) can adequately resolve and quantify the R- and S- enantiomers in complex biological matrices, ensuring the accuracy of pharmacokinetic and metabolic studies of apomorphine and its derivatives [2].

Comparative Pharmacological Profiling of Dopamine Receptor Agonists

Researchers characterizing the functional selectivity and signaling bias of novel or existing dopamine receptor agonists can use (±)-Apomorphine as a comparator. Its unique, broad-spectrum cAMP signaling profile across all dopamine receptors, which is distinct from that of dopamine and other D2-preferring agonists like ropinirole [3][4], provides a well-characterized benchmark for understanding the pharmacological landscape of dopaminergic ligands.

Use as a Starting Material or Intermediate in Chemical Synthesis

In medicinal chemistry, the racemic mixture can serve as a starting material for the synthesis of novel aporphine derivatives. Its use can be more cost-effective and synthetically straightforward than starting with a resolved enantiomer, particularly when the final synthetic target does not require a specific stereochemistry or when a chiral resolution step is planned for a later stage of the synthesis [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+/-)-Apomorphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.